molecular formula C8H19NO B13069341 2-(Aminomethyl)-3-ethylpentan-1-ol

2-(Aminomethyl)-3-ethylpentan-1-ol

Cat. No.: B13069341
M. Wt: 145.24 g/mol
InChI Key: QKMIBCQRKXFLJE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-ethylpentan-1-ol is a branched amino alcohol with the molecular formula C₈H₁₉NO. Its structure includes a hydroxyl (-OH) group at the terminal carbon and an aminomethyl (-CH₂NH₂) group on the adjacent carbon, along with a 3-ethyl substituent on the pentane backbone. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a chiral intermediate or ligand in asymmetric catalysis . Its hydrochloride salt (CAS: 5216) is commercially available from multiple global suppliers, including Biofine International Inc. (USA) and Asymchem Laboratories, Inc. (USA) .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(aminomethyl)-3-ethylpentan-1-ol

InChI

InChI=1S/C8H19NO/c1-3-7(4-2)8(5-9)6-10/h7-8,10H,3-6,9H2,1-2H3

InChI Key

QKMIBCQRKXFLJE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-ethylpentan-1-ol with formaldehyde and ammonia or an amine source. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Pd/C, allows for efficient hydrogenation and reductive amination processes .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-ethylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted amines and alcohols.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aminomethyl)-3-ethylpentan-1-ol with structurally or functionally related compounds, emphasizing physicochemical properties, toxicity, and regulatory status.

Compound This compound 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol 2-(Aminomethyl)piperidine 3-Methyl-1-pentanol
CAS Number Not explicitly listed (HCl: 5216) 0586EF (AK Scientific) 22990-77-8 589-35-5
Molecular Formula C₈H₁₉NO C₁₀H₂₃NO C₆H₁₃N C₆H₁₄O
Functional Groups -OH, -CH₂NH₂, 3-ethyl branch -OH, -NH₂, branched isopropyl and methyl Cyclic amine (-CH₂NH₂) Terminal -OH, 3-methyl branch
Hazard Classification Limited data (HCl salt suppliers ) Research use only Flammable, skin/eye irritant No acute toxicity data
Toxicological Profile Not reported Not reported Skin burns, respiratory toxicity Low acute toxicity
Regulatory Status No SARA 313 listing Not regulated SARA 311/312 not applicable No OSHA hazards
Primary Use Pharmaceutical intermediate R&D applications Industrial synthesis Solvent, fragrance

Key Findings:

Structural Analogues: 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol (AK Scientific) shares a similar amino alcohol backbone but features additional branching (isopropyl and methyl groups), likely altering its steric and electronic properties compared to the target compound . 2-(Aminomethyl)piperidine (Thermo Fisher) is a cyclic amine with higher acute toxicity, including skin corrosion and respiratory risks, highlighting the impact of structural rigidity on hazard profiles .

Alcohol Analogues: 3-Methyl-1-pentanol lacks the aminomethyl group, resulting in lower reactivity and toxicity. Its primary use as a solvent underscores the role of functional groups in determining applications .

Regulatory Differences: While this compound’s hydrochloride form is widely supplied, its base compound lacks explicit hazard classifications, unlike 2-(Aminomethyl)piperidine, which is classified as flammable and corrosive .

Biological Activity

2-(Aminomethyl)-3-ethylpentan-1-ol, also known as R-2-amino-3-ethylpentan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure:

  • Molecular Formula: C7H17NOC_7H_{17}NO
  • Molecular Weight: 129.22 g/mol
  • PubChem CID: 93677653 .

Synthesis:
The synthesis of this compound typically involves the reaction of appropriate amines with aldehydes or ketones in the presence of reducing agents. This process can be optimized for yield and purity through different reaction conditions, such as temperature and solvent choice.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
  • Receptor Binding: Its structure suggests possible interactions with neurotransmitter receptors, indicating a role in neurological functions and potential implications in treating neurological disorders.
  • Cellular Signaling: It may modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. The compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuroprotective Effects

In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal cell death. The compound appears to enhance cellular antioxidant defenses, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies

Case Study 1: Neuroprotection in Cell Cultures
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to increased levels of intracellular antioxidants.

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

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